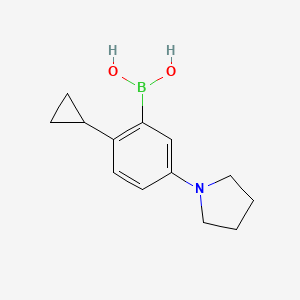
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The general procedure involves the reaction of a halogenated aromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial synthesis is optimizing reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes. Substitution reactions can yield a wide range of products depending on the nucleophile used.
科学研究应用
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the development of sensors and probes, as well as in drug design where the compound can inhibit specific enzymes by binding to their active sites .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: A similar compound with a trifluoromethyl group instead of a cyclopropyl group.
Pyridine-4-boronic acid: Another analog with a pyridine ring instead of a phenyl ring.
Uniqueness
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrrolidinyl group, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .
属性
分子式 |
C13H18BNO2 |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
(2-cyclopropyl-5-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H18BNO2/c16-14(17)13-9-11(15-7-1-2-8-15)5-6-12(13)10-3-4-10/h5-6,9-10,16-17H,1-4,7-8H2 |
InChI 键 |
BLVSLEPNLOIKCM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)N2CCCC2)C3CC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


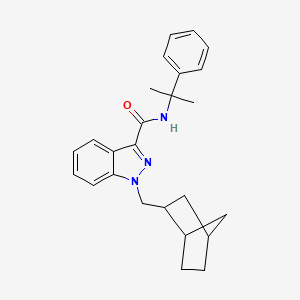

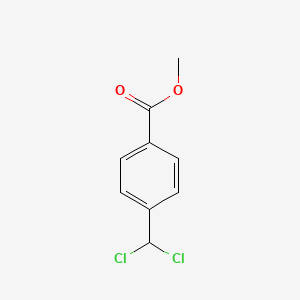

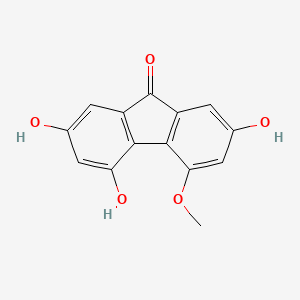
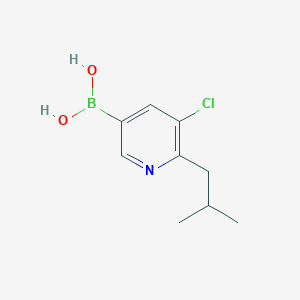
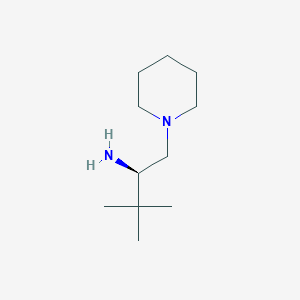

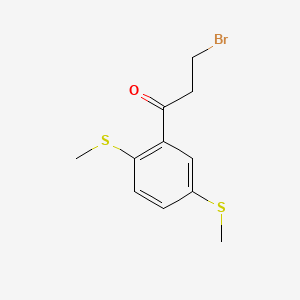
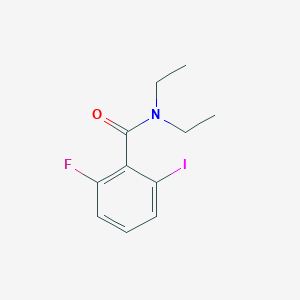
![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)

![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)
